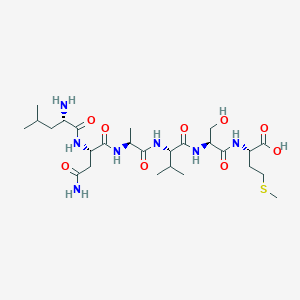
L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- is a complex peptide compound composed of multiple amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- involves the stepwise coupling of individual amino acids. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. Each amino acid is sequentially added to the growing chain through a series of deprotection and coupling reactions. Common reagents used in these reactions include carbodiimides (e.g., DCC or EDC) for activation and N-hydroxybenzotriazole (HOBt) to enhance coupling efficiency .
Industrial Production Methods
Industrial production of such peptides often utilizes automated peptide synthesizers to streamline the process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, such as Escherichia coli, through genetic engineering .
Analyse Des Réactions Chimiques
Types of Reactions
L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted amino groups.
Applications De Recherche Scientifique
L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in treating diseases related to amino acid metabolism.
Industry: Utilized in the production of peptide-based drugs and as a component in nutritional supplements
Mécanisme D'action
The mechanism of action of L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- involves its interaction with specific molecular targets and pathways. For instance, methionine residues can act as methyl donors in methylation reactions, influencing gene expression and protein function. Additionally, leucine residues are known to activate the mTORC1 pathway, promoting cell growth and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-alanyl-L-glutamine: Another dipeptide with applications in cell culture and biochemistry.
Oxyntomodulin: A peptide hormone with a similar structure but different biological functions.
Uniqueness
Its combination of methionine and leucine residues allows it to participate in both methylation reactions and mTORC1 pathway activation, making it a valuable compound for research and therapeutic purposes .
Propriétés
Numéro CAS |
391671-07-1 |
|---|---|
Formule moléculaire |
C26H47N7O9S |
Poids moléculaire |
633.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C26H47N7O9S/c1-12(2)9-15(27)22(37)31-17(10-19(28)35)23(38)29-14(5)21(36)33-20(13(3)4)25(40)32-18(11-34)24(39)30-16(26(41)42)7-8-43-6/h12-18,20,34H,7-11,27H2,1-6H3,(H2,28,35)(H,29,38)(H,30,39)(H,31,37)(H,32,40)(H,33,36)(H,41,42)/t14-,15-,16-,17-,18-,20-/m0/s1 |
Clé InChI |
HJDRBRIFMRJXHM-CPVUPJMFSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


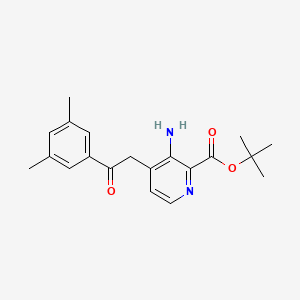
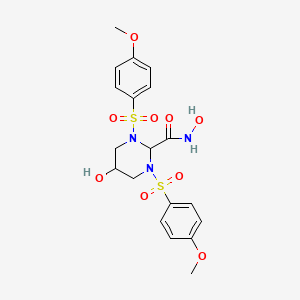
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)

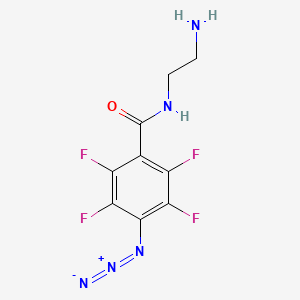
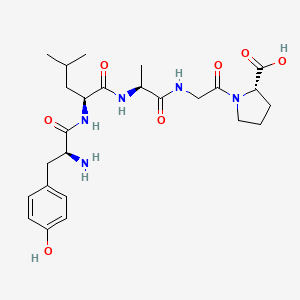
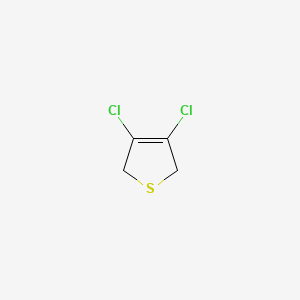
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)

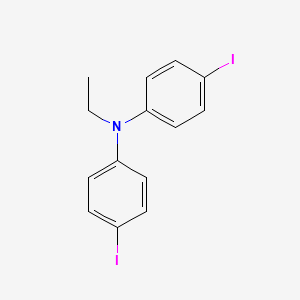
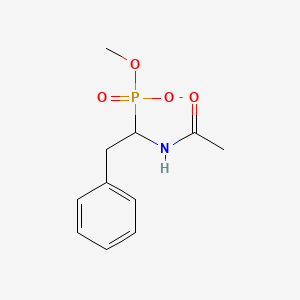
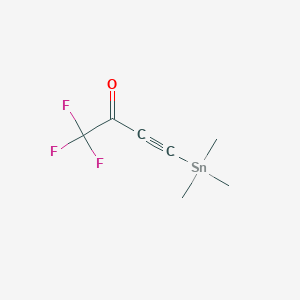
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)
